2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Descripción general

Descripción

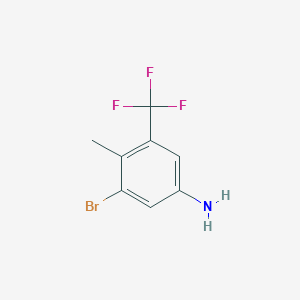

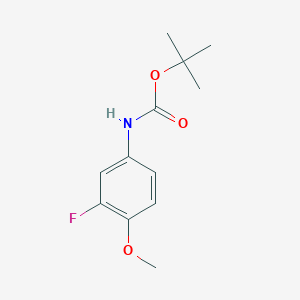

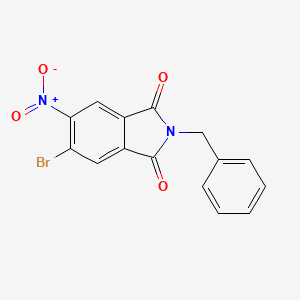

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a compound with a broad range of applications in various fields of research and industry. It has a molecular formula of C15H9BrN2O4 .

Molecular Structure Analysis

The linear formula of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is C15H9BRN2O4 . The molecular weight is 361.15 g/mol.Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione are not provided in the search results .Aplicaciones Científicas De Investigación

Gel-Formation in Imide Derivatives

A study explored the reaction paths and gel-formation properties of imide derivatives, which can include compounds structurally related to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione. This research indicates the potential for these compounds in creating gels in specific solvents, highlighting their utility in material science and formulation technology (Singh & Baruah, 2008).

Antiviral Properties

Benzo[de]isoquinoline-diones, which are structurally similar to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, have shown antiviral activity against herpes simplex and vaccinia viruses. This demonstrates the potential application of such compounds in developing antiviral agents (GARCIA-GANCEDO et al., 1979).

Tyrosinase Inhibition

Research on phthalimide-1,2,3-triazole hybrids, related to the chemical structure of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, revealed their potential as tyrosinase inhibitors. This suggests their possible use in treatments for conditions like hyperpigmentation or in cosmetic applications (Tehrani et al., 2019).

Antibacterial and Antifungal Properties

Isoindoline-1,3-dione analogues have been synthesized and evaluated for antibacterial and antifungal activities, indicating that compounds like 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione could have potential applications in developing new antimicrobial agents (Sankhe & Chindarkar, 2021).

Precursors to Functionalised Nitroxides

A study on brominated isoindolines, closely related to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, explored their role as precursors to stable nitroxides. This research opens up potential applications in the field of stable free radicals, which are useful in various chemical and biological processes (Micallef et al., 1999).

Chemosensor Systems

Derivatives of benzo[de]isoquinoline-1,3-dione, including compounds like 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione, have been synthesized and shown to exhibit high selectivity in chemosensor systems for the determination of anions. This underscores their potential in sensor technology and analytical chemistry (Tolpygin et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as motor control, reward, and reinforcement.

Mode of Action

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione interacts with the hD2R at its allosteric binding site . The compound’s interaction with the receptor involves several key amino acid residues . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which 2-benzyl-5-bromo-6-nitroisoindoline-1,3-dione belongs, have favorable pharmacokinetic properties .

Result of Action

Propiedades

IUPAC Name |

2-benzyl-5-bromo-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSCQJHHCOQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

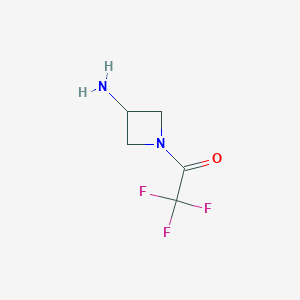

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)